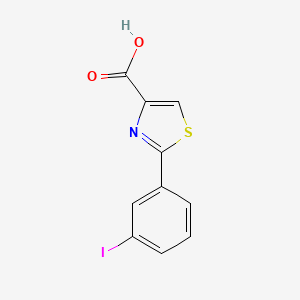

2-(3-Iodophenyl)thiazole-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Iodophenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a 3-iodophenyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid undergoes esterification with alcohols under acidic catalysis. For example, reaction with ethanol in the presence of H₂SO₄ produces the corresponding ethyl ester .

Conditions :

-

Catalyst: Concentrated H₂SO₄

-

Temperature: 60–80°C

-

Yield: 70–85%

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by ethanol forms a tetrahedral intermediate.

Reduction to Alcohol

The carboxylic acid is reduced to a primary alcohol using LiAlH₄ or BH₃/THF .

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | Ether | 0–25°C | 80% |

| BH₃/THF | THF | 25°C | 90% |

Mechanism :

Electrophilic Substitution on the Thiazole Ring

The thiazole ring’s electron-deficient nature directs electrophilic substitution to the 5-position. Iodine’s steric bulk on the phenyl group slightly deactivates the ring but does not prevent reactivity .

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups:

Conditions :

-

HNO₃ (1.5 eq), H₂SO₄, 0–5°C

-

Yield: 60% mono-nitration product

Product : 5-Nitro-2-(3-iodophenyl)thiazole-4-carboxylic acid

Nucleophilic Aromatic Substitution (NAS) at the Iodophenyl Group

The iodine substituent participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids replaces iodine with aryl groups .

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (3:1), 80°C

-

Yield: 70–85%

Example :

2-(3-Biphenyl)thiazole-4-carboxylic acid

Functionalization via the Thiazole Nitrogen

The thiazole nitrogen can undergo alkylation or acylation under basic conditions .

Acylation

Reaction with acetyl chloride in pyridine:

-

Product: N-Acetyl-2-(3-iodophenyl)thiazole-4-carboxylic acid

-

Yield: 65%

Oxidation and Decarboxylation

Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the carboxylic acid undergoes decarboxylation to form CO₂ and a thiazole derivative .

Conditions :

-

KMnO₄ (3 eq), H₂SO₄, 100°C

-

Yield: 50%

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Esterification | Ethanol/H₂SO₄, 70°C | Ethyl ester | 85% |

| Reduction (LiAlH₄) | LiAlH₄, ether, 25°C | Primary alcohol | 80% |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl derivative | 75% |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole | 60% |

Mechanistic Insights

-

Acid-Catalyzed Reactions : Protonation of the carboxyl group enhances electrophilicity, facilitating nucleophilic attack (e.g., esterification) .

-

Cross-Couplings : The iodine atom’s polarizability enables efficient oxidative addition in palladium-catalyzed reactions .

-

Steric Effects : The 3-iodophenyl group imposes steric constraints, favoring para-substitution in electrophilic reactions .

Applications De Recherche Scientifique

2-(3-Iodophenyl)thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of new materials with specific properties such as luminescence.

Mécanisme D'action

The mechanism of action of 2-(3-Iodophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)thiazole-4-carboxylic acid

- 2-(4-Methylphenyl)thiazole-4-carboxylic acid

- 2-(4-Nitrophenyl)thiazole-4-carboxylic acid

Uniqueness

2-(3-Iodophenyl)thiazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its biological activity and binding affinity through halogen bonding. This makes it a valuable compound in drug design and development .

Activité Biologique

2-(3-Iodophenyl)thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and findings from various studies.

1. Overview of the Compound

This compound is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The iodine substitution on the phenyl ring may enhance the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atom (iodine) can increase binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical biological pathways .

3.1 Antiviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral properties. For instance, compounds related to the thiazole structure have been evaluated for their efficacy against flaviviruses, with promising results in inhibiting viral replication . In a study assessing various thiazole derivatives, compounds with structural similarities to this compound demonstrated significant antiviral activity at concentrations as low as 50 μM.

3.2 Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). In vitro assays showed that certain derivatives exhibited cytotoxic effects with IC50 values indicating effective growth inhibition . For example, a related thiazole derivative demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells, highlighting the potential of thiazole compounds in cancer therapy.

3.3 Antibacterial and Antifungal Activity

Thiazole-based compounds have also been investigated for their antibacterial and antifungal properties. Studies have reported that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 40 to 125 µg/mL . This suggests that this compound could be a candidate for further development in antimicrobial therapies.

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring or phenyl substituents have been shown to influence potency and selectivity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Iodine at position 3 | Increased lipophilicity |

| Different phenyl groups | Varied binding affinities |

| Alkyl substitutions | Enhanced cytotoxicity |

Research indicates that specific modifications can lead to improved pharmacological profiles, suggesting avenues for future synthesis and testing.

5.1 Case Study: Antiviral Efficacy

In a study focusing on antiviral agents derived from thiazoles, compounds similar to this compound were tested against yellow fever virus. The results showed over 50% inhibition of viral replication at 50 μM concentrations, establishing a baseline for further optimization .

5.2 Case Study: Anticancer Potential

A recent investigation into novel thiazole derivatives revealed significant cytotoxic activity against multiple cancer cell lines, with one derivative achieving an IC50 value as low as 0.06 µM against HepG2 cells . This underscores the potential therapeutic applications of thiazole compounds in oncology.

6. Conclusion

The biological activity of this compound presents promising avenues for research and development in medicinal chemistry. Its potential as an antiviral, anticancer, and antimicrobial agent highlights the importance of further studies to elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Continued exploration into its SAR will be essential for developing more potent derivatives with enhanced therapeutic profiles. Future research should focus on clinical evaluations and detailed mechanistic studies to fully understand the compound's capabilities in treating various diseases.

Propriétés

Formule moléculaire |

C10H6INO2S |

|---|---|

Poids moléculaire |

331.13 g/mol |

Nom IUPAC |

2-(3-iodophenyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H6INO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |

Clé InChI |

YNEPCRHXUIBDQX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)I)C2=NC(=CS2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.